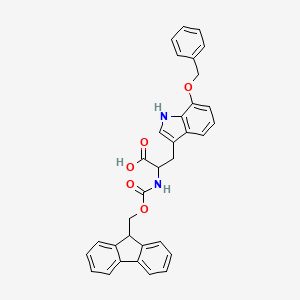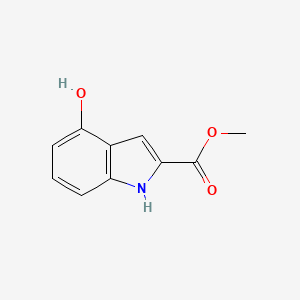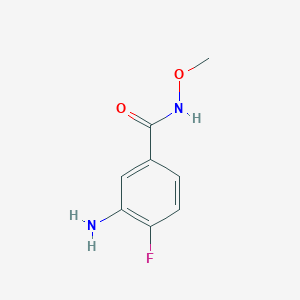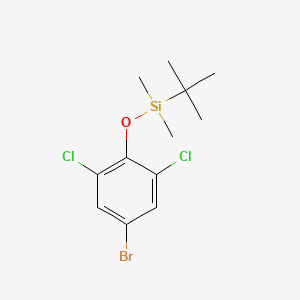![molecular formula C9H7N3O3 B1344182 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid CAS No. 761390-89-0](/img/structure/B1344182.png)
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Several studies focus on the synthesis of novel compounds that contain the 1,2,4-oxadiazole moiety, highlighting the versatility and potential of these compounds in various chemical reactions and potential applications. For instance, Karpina et al. (2019) developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, aiming to explore their biological properties. The synthesis involves a series of reactions starting from commercially available chloropyridine-carboxylic acids, demonstrating the compounds' potential in yielding derivatives with interesting biological activities (Karpina et al., 2019).
Biological and Pharmacological Activities
Research also explores the biological and pharmacological potentials of 1,2,4-oxadiazole derivatives. Salimon et al. (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, evaluating its antimicrobial activity. Their findings indicate significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Salimon et al., 2011).
Anticancer Activity
The synthesis and evaluation of 1,3,4-oxadiazoles and their derivatives have been of interest due to their potential anticancer activities. For example, Redda and Gangapuram (2007) reported on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, indicating the potential of these compounds in cancer treatment strategies (Redda & Gangapuram, 2007).
Luminescent Properties
Pyridylthiazoles, compounds closely related to the 2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid structure, have been studied for their highly luminescent properties, indicating potential applications in material science, such as in metal sensing and laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).
特性
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)5-7-11-9(12-15-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKUXPVMUVSMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


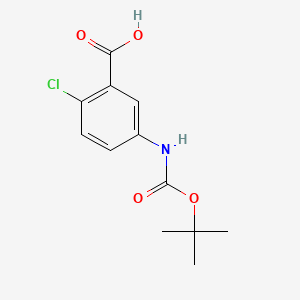


![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)



